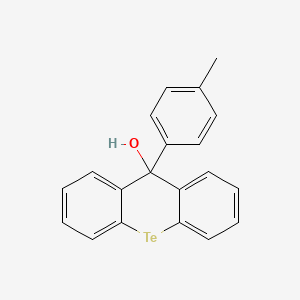
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL is an organotellurium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a tellurium atom integrated into a xanthene framework, with a 4-methylphenyl substituent. The presence of tellurium imparts distinct reactivity and properties compared to its sulfur and selenium analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylphenyl)-9H-telluroxanthen-9-OL typically involves the reaction of 9H-xanthene-9-one with 4-methylphenyl telluride under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the telluroxanthene structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tellurium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in protic or aprotic solvents.
Substitution: Nucleophiles like halides or thiols; reactions often conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Formation of telluroxides or tellurones.
Reduction: Formation of tellurium-containing alcohols or hydrocarbons.
Substitution: Formation of substituted xanthene derivatives.
Applications De Recherche Scientifique
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of tellurium, which can mimic the activity of selenium in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 9-(4-Methylphenyl)-9H-telluroxanthen-9-OL involves its interaction with biological molecules through redox reactions. The tellurium center can undergo oxidation and reduction, allowing it to participate in electron transfer processes. This redox activity is crucial for its potential antioxidant and therapeutic effects. The compound may target specific enzymes or proteins, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(4-Methylphenyl)-9H-xanthen-9-OL: A sulfur analog with similar structural features but different reactivity due to the presence of sulfur instead of tellurium.
9-(4-Methylphenyl)-9H-selenoxanthen-9-OL: A selenium analog that shares some chemical properties with the tellurium compound but exhibits distinct reactivity patterns.
Uniqueness
9-(4-Methylphenyl)-9H-telluroxanthen-9-OL is unique due to the presence of tellurium, which imparts distinct redox properties and reactivity. Compared to its sulfur and selenium analogs, the tellurium compound exhibits enhanced stability and potential for diverse applications in chemistry, biology, and materials science.
Propriétés
Numéro CAS |
73775-31-2 |
|---|---|
Formule moléculaire |
C20H16OTe |
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
9-(4-methylphenyl)telluroxanthen-9-ol |
InChI |
InChI=1S/C20H16OTe/c1-14-10-12-15(13-11-14)20(21)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,21H,1H3 |
Clé InChI |
WTFRUPNSHNNBDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3[Te]C4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)
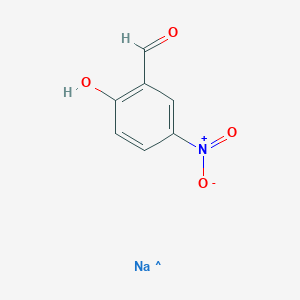
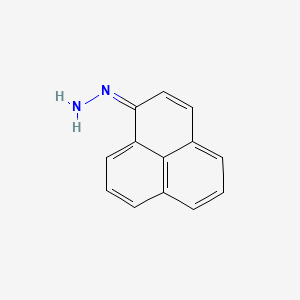


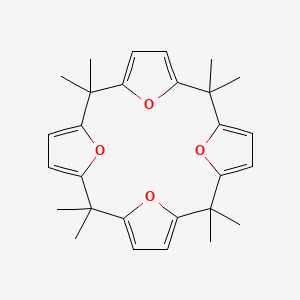


![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)

![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)
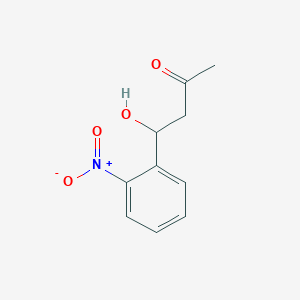
![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)

